molecular formula C11H13N3O2 B6298620 4-Hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide CAS No. 2168520-25-8

4-Hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide

Cat. No.: B6298620
CAS No.: 2168520-25-8
M. Wt: 219.24 g/mol
InChI Key: POCWSMBLIUEXQA-UHFFFAOYSA-N
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Description

4-Hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide is a chemical compound with the molecular formula C11H13N3O2 It is known for its unique structure, which includes a benzimidazole ring substituted with hydroxy and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide involves several steps. One common method starts with 4-benzyloxycarbonyl-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide as the starting material. This compound undergoes N-protection with 4-methylbenzenesulfonyl chloride, followed by hydrogenation to yield the desired product .

Industrial Production Methods

A scalable production method for this compound has been developed, which utilizes inexpensive and easily obtainable raw materials. This method ensures high chemical purity (greater than 99%) and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

4-Hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The hydroxy and carboxamide groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-N,N,2-trimethyl-1-tosylbenzimidazole-6-carboxamide
  • 7-Hydroxy-N,N,2-trimethyl-3-tosyl-3H-benzimidazole-5-carboxamide

Uniqueness

4-Hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its high chemical purity and ease of production further enhance its appeal for various applications .

Properties

IUPAC Name

7-hydroxy-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-6-12-8-4-7(11(16)14(2)3)5-9(15)10(8)13-6/h4-5,15H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCWSMBLIUEXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2O)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide
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4-Hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide
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4-Hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide
Reactant of Route 4
4-Hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide
Reactant of Route 5
4-Hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide
Reactant of Route 6
4-Hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide

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